molecular formula C9H10O3S B1267774 2-[(2-Hydroxyethyl)sulfanyl]benzoic acid CAS No. 58980-52-2

2-[(2-Hydroxyethyl)sulfanyl]benzoic acid

Cat. No. B1267774
CAS RN: 58980-52-2
M. Wt: 198.24 g/mol
InChI Key: JCSPGCUGRGURES-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)sulfanyl]benzoic acid, also known as 2-HESB, is a sulfonated benzoic acid derivative belonging to the class of organic compounds known as hydroxybenzoic acid esters. 2-HESB is a colorless, odorless, and water-soluble compound that has been used in a variety of scientific research applications. It has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in various laboratory experiments.

Scientific Research Applications

Electrochemical Properties and Reactions

  • Electrochemical Reduction and Mechanism : The electrochemical reduction of compounds related to 2-[(2-Hydroxyethyl)sulfanyl]benzoic acid, like 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, has been extensively studied. These compounds show significant changes in electrochemical behavior based on the position of substituents and pH levels, leading to various products including 5-amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).

  • Voltammetric Studies : Voltammetric studies on similar compounds, like 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, have identified them as colon-targeted prodrugs of 5-aminosalicylic acid. The electrochemical properties, including the reduction process, are influenced by pH and the presence of different substituents (Nigović, Mandić, Šimunić, & Fistrić, 2001).

Chemical Synthesis and Modification

  • C-H Functionalization : The selective C-H bond functionalization of benzoic acids, including derivatives similar to 2-[(2-Hydroxyethyl)sulfanyl]benzoic acid, provides useful tools for organic synthesis. Techniques like meta-C-H olefination using molecular oxygen as the terminal oxidant have been explored for a range of benzoic acid derivatives (Li, Cai, Ji, Yang, & Li, 2016).

  • Formation of 3-Sulfanylcoumarins : Studies have shown that reactions involving compounds like 3-(2-hydroxyphenyl)sulfanylpropenoic acid can yield various sulfanylcoumarins, a process that is crucial in the synthesis of specific chemical structures (Álvarez-Boo, Casas, Couce, Fernández‐Moreira, Freijanes, García-Martínez, Sordo, & Vázquez-López, 2005).

properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSPGCUGRGURES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302476
Record name 2-[(2-hydroxyethyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Hydroxyethyl)sulfanyl]benzoic acid

CAS RN

58980-52-2
Record name NSC151194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-hydroxyethyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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